molecular formula C8H12F2N4O B2628859 3-amino-1-(difluoromethyl)-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide CAS No. 2226034-45-1

3-amino-1-(difluoromethyl)-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2628859
CAS No.: 2226034-45-1
M. Wt: 218.208
InChI Key: VPXCWLSMMADZBE-UHFFFAOYSA-N
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Description

3-amino-1-(difluoromethyl)-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with amino, difluoromethyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(difluoromethyl)-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with difluoromethyl ketones under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The resulting intermediate is then subjected to further functionalization to introduce the ethyl and methyl groups.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(difluoromethyl)-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, reduced methyl derivatives, and various substituted pyrazoles.

Scientific Research Applications

3-amino-1-(difluoromethyl)-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-amino-1-(difluoromethyl)-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group is particularly important for enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(difluoromethyl)-N-ethyl-1H-pyrazole-5-carboxamide
  • 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide
  • 3-amino-1-(difluoromethyl)-N-ethyl-1H-pyrazole-4-carboxamide

Uniqueness

3-amino-1-(difluoromethyl)-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-2-(difluoromethyl)-N-ethyl-N-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N4O/c1-3-13(2)7(15)5-4-6(11)12-14(5)8(9)10/h4,8H,3H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXCWLSMMADZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=NN1C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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